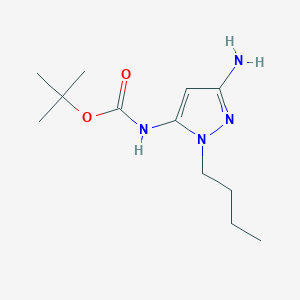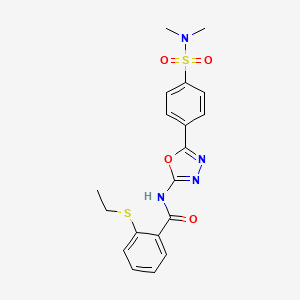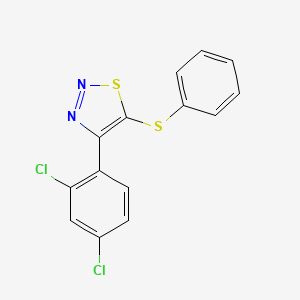![molecular formula C25H22N2O4S B2917448 phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 871318-17-1](/img/structure/B2917448.png)
phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, also known as PMSA, is a chemical compound that has been widely used in scientific research applications. PMSA is a synthetic molecule that has been created through a specific synthesis method, and its mechanism of action has been studied in detail. The aim of
作用機序
The mechanism of action of phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves the inhibition of the activity of PKC by binding to its regulatory domain. This binding leads to the inhibition of PKC activity, which in turn leads to the inhibition of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in various diseases. This compound has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate in lab experiments include its specificity for PKC inhibition, its ability to inhibit various cellular processes regulated by PKC, and its therapeutic potential in various diseases. The limitations of using this compound in lab experiments include its potential toxicity, the need for careful dosing, and the need for further studies to determine its long-term effects.
将来の方向性
There are various future directions for the use of phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate in scientific research. These include the development of more specific and potent PKC inhibitors, the investigation of the long-term effects of this compound, and the exploration of its therapeutic potential in various diseases. Other future directions include the investigation of the role of PKC in various cellular processes and the development of new drugs that target PKC.
合成法
The synthesis method of phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves the reaction of 2-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl chloride with 2-aminoacetophenone in the presence of a base. This reaction leads to the formation of this compound as a white solid, which can be purified through recrystallization.
科学的研究の応用
Phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has been widely used in scientific research applications due to its ability to inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by this compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-18-10-12-19(13-11-18)14-15-32(29,30)26-16-25(28)31-17-24-22-8-3-2-6-20(22)21-7-4-5-9-23(21)27-24/h2-15,26H,16-17H2,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDDOCKNGOOKA-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)
![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)
![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)


![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)
![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)
![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)